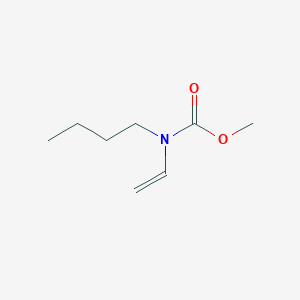
Methyl butyl(ethenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl butyl(ethenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl butyl(ethenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically include a temperature range of 0-5°C and an inert atmosphere to prevent side reactions .
Another method involves the use of carbon dioxide and butylamine in the presence of a catalyst such as cesium carbonate. This method offers mild reaction conditions and avoids over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental impact. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce the carbon footprint of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl butyl(ethenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Halides, nucleophiles; conditionsinert atmosphere, moderate temperature.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl butyl(ethenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl butyl(ethenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function . The compound’s ability to participate in hydrogen bonding and its conformational flexibility contribute to its effectiveness in binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl carbamate: Lacks the butyl and ethenyl groups, making it less versatile in certain applications.
Butyl carbamate: Similar but without the ethenyl group, affecting its chemical properties and reactivity.
Uniqueness
Methyl butyl(ethenyl)carbamate is unique due to its combination of methyl, butyl, and ethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other carbamates may not be as effective .
Properties
CAS No. |
188754-03-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl N-butyl-N-ethenylcarbamate |
InChI |
InChI=1S/C8H15NO2/c1-4-6-7-9(5-2)8(10)11-3/h5H,2,4,6-7H2,1,3H3 |
InChI Key |
ZZFMTJDOAOLGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


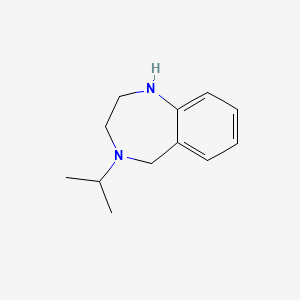
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
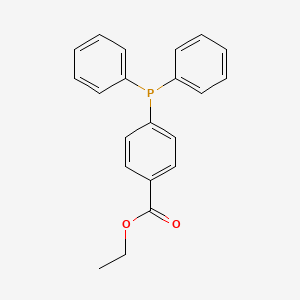
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)
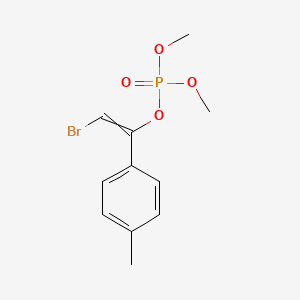
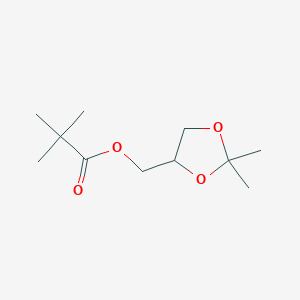

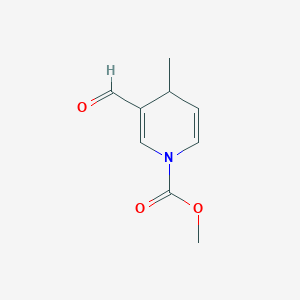
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
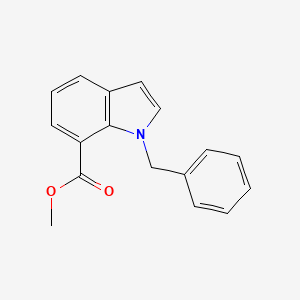

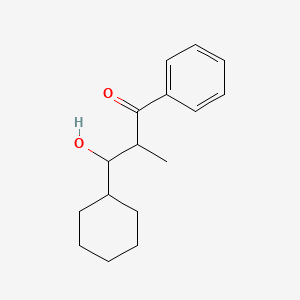
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
